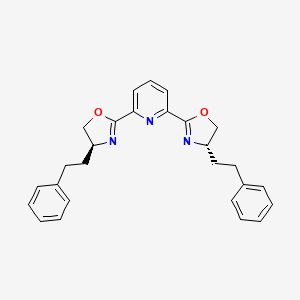

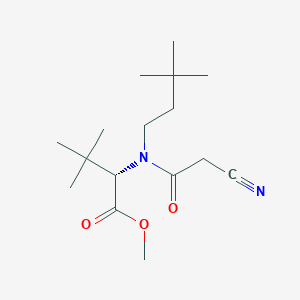

2,6-Bis((S)-4,5-dihidro-4-feniletiloxazol-2-il)piridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves various methods. For example, 2,6-bis(hydroxymethyl)pyridine is synthesized using a one-pot biocatalytic process . Another method involves the Claisen condensation of dimethyl pyridine-2,6-dicarboxylate ester with ethyl acetate .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the structure of 2,6-bis(4-(ethoxycarbonyl)-3-acetyl-1-aryl-1H-pyrazol-5-yl)pyridine was established based on elemental analysis and spectral data .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 2,6-bis(ethoxycarbonyl-acetyl)pyridine reacts with C-acetyl-N-aryl-hydrazonoyl chlorides to yield 2,6-bis(4-(ethoxycarbonyl)-3-acetyl-1-aryl-1H-pyrazol-5-yl)pyridine .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 2,6-bis(pyrazol-3-yl)pyridine exhibits unique optical properties .Aplicaciones Científicas De Investigación

Ligandos Bioactivos y Químicosensores

Los derivados de piridina, como el , pueden experimentar una reacción de condensación de base de Schiff con sustratos apropiados en condiciones óptimas, lo que da como resultado bases de Schiff . Estas bases de Schiff pueden comportarse como ligandos bioactivos flexibles y multidentados . Poseen una gama de bioactividades que incluyen actividad antibacteriana, antiviral, antituberculosa, antifúngica, antioxidante, anticonvulsiva, antidepresiva, antiinflamatoria, antihipertensiva, anticancerígena, etc. . Se consideran un grupo versátil de farmacóforos . Además, varias bases de Schiff basadas en piridina muestran capacidades de unión muy fuertes hacia varios cationes y aniones con propiedades fotofísicas únicas . Se pueden utilizar en el reconocimiento de iones y se utilizan ampliamente en el desarrollo de quimiosensores para la detección cualitativa y cuantitativa de iones selectivos o específicos en varios tipos de medios ambientales y biológicos .

Actividades Antimicrobianas y Antivirales

Los compuestos de piridina se han destacado por sus propiedades terapéuticas, como antimicrobianas, antivirales, antitumorales, analgésicas, anticonvulsivas, antiinflamatorias, antioxidantes, anti-Alzheimer, antiulcerosas o antidiabéticas . Un compuesto de piridina, que también contiene un heterociclo, ha mejorado las propiedades terapéuticas . La presencia singular del núcleo de piridina, o su unión con uno o más heterociclos, así como un simple enlace de hidrocarburo, o injertado con grupos orgánicos, le da a la molécula clave una cierta geometría . Esto determina una interacción con una proteína específica y define la selectividad antimicrobiana y antiviral para la molécula diana .

Polímeros de Coordinación

Los derivados de piridina también se pueden utilizar en la síntesis de polímeros de coordinación . Estos materiales tienen una amplia gama de aplicaciones en catálisis, almacenamiento de gases y separación .

Síntesis de Nuevos Compuestos

Los derivados de piridina se pueden utilizar en la síntesis de nuevos compuestos . Por ejemplo, una mezcla del derivado de hidrazida y el aldehído apropiado en etanol absoluto se puede calentar a reflujo durante varias horas para producir nuevos compuestos .

Mecanismo De Acción

Target of Action

The primary target of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine is the Small Conductance Calcium-Activated Potassium (SK) Channels . These channels open when the intracellular calcium concentration is increased, allowing the passage of potassium ions through the cell membrane .

Mode of Action

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine acts as a potent and specific SK channel blocker in vitro . It inhibits all SK channel subtypes with similar potency . The potency of this compound was measured using automatic patch clamp on all three SK channel subtypes, resulting in similar IC 50 of 0.4 μM .

Biochemical Pathways

The action of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine on SK channels affects the calcium signaling pathway . By blocking the SK channels, it prevents the efflux of potassium ions, which can alter the membrane potential and disrupt the normal functioning of the cell .

Result of Action

The result of the action of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine is the inhibition of SK channels, which can have significant effects at the molecular and cellular levels. This can potentially alter the function of cells that rely on these channels for their normal operation .

Action Environment

The action of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other ions or molecules can also influence its action on SK channels .

Safety and Hazards

Direcciones Futuras

The future directions for similar compounds involve their potential applications in various fields. For instance, pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .

Análisis Bioquímico

Biochemical Properties

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with DNA-binding proteins, potentially affecting gene expression and cellular metabolism . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their biochemical functions .

Cellular Effects

The effects of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . Studies have shown that this compound can induce changes in the expression levels of certain genes, thereby impacting various cellular processes such as cell growth, differentiation, and apoptosis . Additionally, it has been found to affect the activity of key metabolic enzymes, leading to alterations in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and DNA, influencing their activity and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine in laboratory settings have been extensively studied. Over time, the stability and degradation of the compound can influence its effectiveness and impact on cellular function . In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound has been shown to affect the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy . These interactions are critical for understanding the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine within cells and tissues are essential for its biochemical activity . The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues . These transport mechanisms are crucial for ensuring that the compound reaches its intended sites of action and exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine is a key factor in its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects. Understanding the subcellular distribution of the compound is critical for elucidating its overall mechanism of action and impact on cellular function.

Propiedades

IUPAC Name |

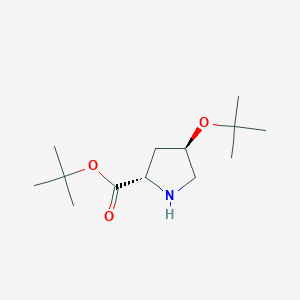

(4S)-4-(2-phenylethyl)-2-[6-[(4S)-4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2/c1-3-8-20(9-4-1)14-16-22-18-31-26(28-22)24-12-7-13-25(30-24)27-29-23(19-32-27)17-15-21-10-5-2-6-11-21/h1-13,22-23H,14-19H2/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRZZMJRGHERQU-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719134 | |

| Record name | 2,6-Bis(4S)[4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012042-02-2 | |

| Record name | 2,6-Bis(4S)[4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1012042-02-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)

![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)

![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)

![N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine](/img/structure/B1506684.png)